molecular formula C4H6Br2O2 B1267385 3-Bromo-2-(bromomethyl)propionic acid CAS No. 41459-42-1

3-Bromo-2-(bromomethyl)propionic acid

Cat. No. B1267385
CAS RN: 41459-42-1
M. Wt: 245.9 g/mol
InChI Key: QQZJWQCLWOQDQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-Bromo-2-(bromomethyl)propionic acid involves several chemical strategies. For example, 2-Bromomethyl-3-aryl-2-propenoic acids are synthesized from Baylis–Hillman adducts derived from aromatic aldehydes and t-butyl acrylates, demonstrating the utility of these motifs in MBH chemistry (Y. Zulykama & P. Perumal, 2009). Additionally, 3-bromo-2 (bromomethyl)propene, closely related to the acid , can be synthesized from pentaerythritol through halogenation, oxidation, and thermal decomposition, with a total yield of up to 40% (Ping Yu, 2009).

Molecular Structure Analysis

The molecular structure and interactions of compounds structurally similar to 3-Bromo-2-(bromomethyl)propionic acid, such as 3-(2-bromo-pyridinium)-propionic acid bromide, have been studied extensively. These studies include X-ray diffraction and theoretical analysis, revealing the importance of intra- and intermolecular interactions, such as hydrogen bonding and electrostatic interactions, in determining the molecular conformation and the ionic aggregation in solid states (Z. Dega‐Szafran, A. Katrusiak, & M. Szafran, 2001).

Chemical Reactions and Properties

The reactivity of brominated compounds, including those similar to 3-Bromo-2-(bromomethyl)propionic acid, is highlighted by their participation in various chemical reactions. For instance, the regioselective synthesis of novel series of 2-(bromomethyl)-5-aryl-thiophenes via Suzuki cross-coupling reactions demonstrates the versatility of brominated compounds in facilitating carbon-carbon bond formation (Komal Rizwan et al., 2014).

Scientific Research Applications

Organic Chemistry

  • Application : 3-Bromo-2-(bromomethyl)propionic acid acts as an organic building block for the preparation of beta-substituted acrylates .
  • Method of Application : It is used in the preparation of t-butyl 2-(phenylthiomethyl) propenoate, t-butyl 3-(phenylthio)-2-(phenylthiomethyl)propenoate and 3-(phenylthio)-2-(phenyl-sulfinylmethyl)propenoate .

Medicinal Chemistry

  • Application : 3-Bromo-2-(bromomethyl)propionic acid plays an important role in the synthesis of beta-lactams .
  • Method of Application : The compound is used in the cyclization of the corresponding amide to produce beta-lactams .

Safety And Hazards

When handling 3-Bromo-2-(bromomethyl)propionic acid, personal protective equipment/face protection should be worn. It should only be used under a chemical fume hood. Contact with skin and eyes should be avoided. It should not be breathed in or ingested . It is moderately toxic by the intraperitoneal route .

Future Directions

As an organic building block, 3-Bromo-2-(bromomethyl)propionic acid has potential applications in the synthesis of various organic compounds. Its use in the preparation of beta-substituted acrylates suggests potential applications in polymer chemistry .

properties

IUPAC Name

3-bromo-2-(bromomethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Br2O2/c5-1-3(2-6)4(7)8/h3H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZJWQCLWOQDQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20312632
Record name 3-Bromo-2-(bromomethyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20312632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-(bromomethyl)propionic acid

CAS RN

41459-42-1
Record name 3-Bromo-2-(bromomethyl)propanoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-(bromomethyl)propionic acid
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Record name 3-Bromo-2-(bromomethyl)propionic acid
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Record name 3-Bromo-2-(bromomethyl)propionic acid
Source EPA DSSTox
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
JR Piper, TP Johnston - The Journal of Organic Chemistry, 1967 - ACS Publications
The preparation of the l-alkyl-2-aryl-5-chloroimidazoles will be exemplified by the synthesis of IVa. N-Benzyloxamic Acid Ethyl Ester.—A solution of 107 g (1.0 mole) of benzylamine in …
Number of citations: 13 pubs.acs.org
S Chawla, HBF Dixon - Journal of enzyme inhibition, 1995 - Taylor & Francis
(RS)-3-Arsono-2-(hydroxymethyl)propionic acid was synthesized by the action of alkaline arsenite on 3-bromo-2-(bromomethyl)propionic acid. It is a substrate for yeast enolase (EC 4.2.…
Number of citations: 4 www.tandfonline.com
N Riemer, M Riemer, M Krüger… - The Journal of …, 2021 - ACS Publications
… Six α-methylene-β-lactams 5a–f were synthesized by an adaptation of a previously published route that starts from commercially available 3-bromo-2-bromomethyl propionic acid (2). (…
Number of citations: 8 pubs.acs.org
C Lancelon-Pin, H Driguez - Tetrahedron letters, 1992 - Elsevier
The synthesis of S-α-D-mannosyl- and S-β-D-galactosyl-6-thio-cyclomaltoheptaoses have been achieved in high yield from 6-deoxy-6-iodo-CD and activated 1-thiosugars. “Cluster 1-…
Number of citations: 25 www.sciencedirect.com
B González-Saiz, I Carreira-Barral… - The Journal of …, 2022 - ACS Publications
The diastereoselective synthesis of two families of pyrrolopiperazine-2,6-diones is presented. These compounds were prepared by one-pot Ugi/nucleophilic substitution/N-acylation/…
Number of citations: 10 pubs.acs.org
RK Haynes, A Katsifis… - Australian journal of …, 1984 - CSIRO Publishing
The preparation of t-butyl 2-(phenylthiomethyl)propenoate, t-butyl and methyl 3-(phenylthio)-2-(phenylthiomethyl)propenoate, the corresponding carboxylic acids, and 3-(phenylthio)-2-(…
Number of citations: 12 www.publish.csiro.au
YL Wan, Z Zhang, C Ding, L Wen - Journal of CO2 Utilization, 2021 - Elsevier
Hydrogen bond donors (eg, single bondOH, single bondCOOH) functionalized porous ionic polymers, featuring high specific surface areas and bi/multi-functional active sites, are …
Number of citations: 20 www.sciencedirect.com
Y Chen, Y Li, H Wang, Z Chen, YZ Lei - International Journal of Molecular …, 2022 - mdpi.com
The development of bifunctional ionic polymers as heterogeneous catalysts for effective, cocatalyst- and metal-free cycloaddition of carbon dioxide into cyclic carbonates has attracted …
Number of citations: 6 www.mdpi.com
H Uneme, H Mitsudera, J Yamada… - Bioscience …, 1992 - Taylor & Francis
The structures of the insecticidal alkaloids, guinesines (4-hydroxy-3-(I-methyl-2-pyrrolidinyl)-1,2-ditbiolanes), were simplified in several ways while retaining the dithiolane ring. Most of …
Number of citations: 14 www.tandfonline.com
MR Hicks, AK Rullay, R Pedrido, DH Crout… - Synthetic …, 2008 - Taylor & Francis
… 3-Bromo-2-bromomethyl propionic acid 12 (2 g, 8.20 mmol) was dissolved in anhydrous dichloromethane (50 cm 3 ) at room temperature under a nitrogen atmosphere. The solution …
Number of citations: 9 www.tandfonline.com

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